Synthesis of 10-Octadecenal can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reaction and analyze the products .
10-Octadecenal features a long hydrocarbon chain with a terminal aldehyde functional group. The structure can be represented as follows:
This indicates that there is a double bond between the 9th and 10th carbons from the methyl end, characteristic of unsaturated fatty aldehydes.
10-Octadecenal participates in various chemical reactions typical of aldehydes, including:
The reactivity of 10-Octadecenal is influenced by its unsaturation, making it more reactive than saturated aldehydes. This property allows it to participate in addition reactions with nucleophiles .
The mechanism of action for 10-Octadecenal largely revolves around its role in biological systems and applications in organic synthesis:
Relevant data indicates that while 10-Octadecenal is stable under standard conditions, exposure to extreme temperatures or reactive chemicals can lead to significant changes in its structure and properties .
10-Octadecenal finds applications across various fields:
10-Octadecenal is biosynthesized endogenously through oxidative pathways acting on C18 fatty acid precursors. In mammalian systems, linoleic acid (LA, 18:2 ω6) serves as the primary precursor, undergoing enzymatic oxidation via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activities to form intermediate aldehydes [4]. This process is notably observed in epithelial tissues and the gut microbiome, where bacterial lactic acid bacteria convert LA to 10-oxo-12(Z)-octadecenoic acid (KetoA), a direct precursor to 10-octadecenal through reductive steps [2]. In Glutamicibacter spp. and other microbiota, LA is metabolized into 10-oxo intermediates via hydratase activity (e.g., CLA-HY, FA-HY1), which are subsequently reduced to aldehydes by NADPH-dependent reductases [4] [5].
The forest musk deer (Moschus berezovskii) exemplifies endogenous 10-octadecenal production, where musk maturation involves dynamic lipid metabolism. During the second maturation phase (June–October), lipid content increases to 51.52% of musk composition, providing abundant C18 substrates for aldehyde synthesis [1] [6]. Metabolomic profiling reveals 13 differential metabolites across maturation stages, with unsaturated fatty acid biosynthesis pathways enriched, directly supporting aldehyde precursor availability [6].
Table 1: Biological Systems Producing 10-Octadecenal
| Biological System | Precursor | Key Pathways | Output Significance |
|---|---|---|---|
| Mammalian Tissues | Linoleic acid | LOX/CYP oxidation | Signaling molecule synthesis |
| Gut Microbiome | Linoleic acid | Bacterial hydratase/reductase | Host energy metabolism regulation |
| Forest Musk Deer Gland | C18 lipids | β-Oxidation & fatty acid elongation | Musk odorant profile formation |
| Glutamicibacter spp. | C18 ACP | Thioesterase-mediated release | Antimicrobial/anticancer peptide precursors |
The enzymatic conversion of fatty acids to 10-octadecenal hinges on substrate-specific catalysts. Carboxylic acid reductases (CARs) are pivotal, activating free fatty acids to acyl-adenylates followed by NADPH-dependent reduction to aldehydes. Mycobacterium marinum CAR exhibits high specificity for C12–C18 substrates, with a catalytic efficiency (kcat/Km) of 4.8 × 104 M−1s−1 for octadecanoic acid [9]. In contrast, acyl-ACP thioesterases (TEs) hydrolyze acyl-ACP intermediates to release free acids for subsequent reduction. Escherichia coli 'TesA mutants generated via directed evolution show 10-fold enhanced activity toward C18:1-ACP, with residue substitutions (e.g., F94L, M137K) enlarging the substrate-binding pocket to accommodate monounsaturated chains [10].
Regioselectivity is governed by enzyme structural motifs. LOXs from mammalian epithelia oxygenate LA at C9 or C13, but mutations in the "variable motif" (e.g., YEPQS→YNWFG in LOX isoforms) shift specificity toward C10 oxidation, enabling 10-hydroperoxy-octadecadienoic acid (10-HPODE) synthesis – a direct precursor to 10-octadecenal via hydroperoxide lyases [4] [7]. Similarly, lytic polysaccharide monooxygenases (LPMOs) in fungi exhibit C10 regioselectivity due to hydrophilic residues (Gln/Thr pairs) in loop L2, which position substrates for oxidative cleavage [7].
Desaturases introduce double bonds into saturated aldehydes or their precursors. Δ9-Desaturases (e.g., rat FADS2) convert stearic acid to oleic acid (18:1 Δ9), which undergoes ω-oxidation by CYP4A isoforms to form 10-hydroxyoctadecenoic acid. Alcohol dehydrogenases (ADHs) then oxidize this to 10-octadecenal [4]. In yeast, expression of Rhodospirillum rubrum Δ10-desaturase directly desaturates octadecanal at C10, yielding 10-octadecenal with 85% regioselectivity [9].
Oxidoreductases fine-tune aldehyde levels. Aldehyde reductases (ALRs) and dehydrogenases (ADHs) compete for 10-octadecenal:
In musk deer, six steroidogenic oxidoreductases (e.g., 3β-HSD, 17β-HSD) co-localize with aldehyde-generating enzymes in musk gland microsomes, suggesting coupled pathways for androgen and aldehyde biosynthesis [6]. Gut bacterial enoyl-ACP reductases (e.g., FabI) regulate precursor availability by controlling fatty acid elongation, indirectly modulating 10-octadecenal flux [8].
Table 2: Enzymes Directing 10-Octadecenal Biosynthesis
| Enzyme Class | Example Enzyme | Reaction Catalyzed | Regioselectivity |
|---|---|---|---|
| Δ10-Desaturase | R. rubrum DesA | Octadecanal → 10-Octadecenal | C10 specific |
| Carboxylic Acid Reductase | M. marinum CAR | Octadecenoic acid → 10-Octadecenal | C8–C18 preference |
| Hydroperoxide Lyase | Tomato HPL | 10-HPODE → 10-Octadecenal + hexenal | C10 specific |
| Aldehyde Dehydrogenase | Human ALDH3A1 | 10-Octadecenal → 10-Octadecenoic acid | Broad substrate range |
| Aldo-Keto Reductase | E. coli YqhD | 10-Octadecenal → 10-Octadecenol | NADPH-dependent |
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